4-methyl-N-(4-methylphenyl)cyclohexane-1-carboxamide
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Overview
Description
4-methyl-N-(4-methylphenyl)cyclohexane-1-carboxamide is an organic compound that belongs to the class of cyclohexane carboxamides. This compound is characterized by the presence of a cyclohexane ring substituted with a carboxamide group and two methyl groups, one on the cyclohexane ring and the other on the phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(4-methylphenyl)cyclohexane-1-carboxamide typically involves the reaction of 4-methylcyclohexanone with 4-methylphenylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process includes the purification of the final product through techniques such as recrystallization or chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(4-methylphenyl)cyclohexane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like N-bromosuccinimide (NBS) are employed for free radical bromination at the benzylic position.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of brominated derivatives.
Scientific Research Applications
4-methyl-N-(4-methylphenyl)cyclohexane-1-carboxamide is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-N-(4-methylphenyl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methylcyclohexane: A related compound with a similar cyclohexane structure but lacking the carboxamide group.
4-methylcyclohexanone: A precursor in the synthesis of 4-methyl-N-(4-methylphenyl)cyclohexane-1-carboxamide.
4-methylphenylamine: Another precursor used in the synthesis.
Uniqueness
This compound is unique due to the presence of both a cyclohexane ring and a carboxamide group, which imparts distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it valuable for various research applications.
Properties
Molecular Formula |
C15H21NO |
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Molecular Weight |
231.33 g/mol |
IUPAC Name |
4-methyl-N-(4-methylphenyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C15H21NO/c1-11-3-7-13(8-4-11)15(17)16-14-9-5-12(2)6-10-14/h5-6,9-11,13H,3-4,7-8H2,1-2H3,(H,16,17) |
InChI Key |
HNCDOTIKXQXUNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C(=O)NC2=CC=C(C=C2)C |
Origin of Product |
United States |
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